Iodotrifluoroethylene

Description

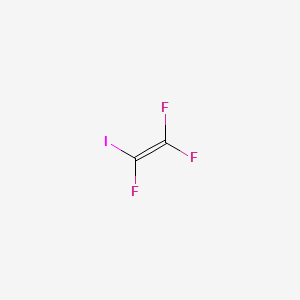

Structure

3D Structure

Properties

IUPAC Name |

1,1,2-trifluoro-2-iodoethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2F3I/c3-1(4)2(5)6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZVZTKFRZJMHEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(F)I)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2F3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0073166 | |

| Record name | Ethene, trifluoroiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359-37-5 | |

| Record name | Iodotrifluoroethylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=359-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iodotrifluoroethylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000359375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 359-37-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174158 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethene, trifluoroiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trifluoroiodoethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.028 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Iodotrifluoroethylene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LKV2XT37FH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

vibrational modes of iodotrifluoroethylene in IR spectroscopy

Vibrational Profiling of Iodotrifluoroethylene ( ): A Technical Guide to IR Modes and Structural Dynamics

Executive Summary

Iodotrifluoroethylene (ITFE,

This guide provides a definitive technical analysis of the vibrational modes of

Molecular Architecture and Symmetry

The vibrational behavior of

-

Total Atoms (

): 6 -

Degrees of Freedom (

): 12 Vibrational Modes[1][3][4] -

Symmetry Species: The modes span the irreducible representations

(in-plane) and-

Selection Rules: All 12 modes are formally IR active. However, intensity varies dramatically based on the change in dipole moment (

).[2] -

Key Feature: The iodine atom creates a significant mass imbalance and electronic "softness" (polarizability) compared to fluorine, enhancing the intensity of the C=C stretch and shifting C-F manifolds.

-

Diagram 1: Vibrational Assignment Workflow

The following workflow illustrates the modern protocol for assigning modes in halogenated alkenes, utilizing matrix isolation to resolve site-splitting and isotopic shifts.

Caption: Workflow for high-fidelity vibrational assignment integrating experimental matrix isolation and anharmonic computational modeling.

Vibrational Mode Analysis

The infrared spectrum of

Diagnostic Band Assignments (Experimentally Accessible)

The following table consolidates data from recent matrix-isolation studies (Feßner et al., 2025) and standard gas-phase envelopes.

| Mode Description | Symmetry | Approx. Frequency (cm⁻¹) | Intensity | Diagnostic Value |

| C=C Stretch ( | 1764 | Medium | Primary Indicator. Distinct from | |

| C-F Stretch ( | 1328 * | Strong | Out-of-phase stretching of the | |

| C-F Stretch ( | 1175 | Very Strong | Stretching of the single fluorine on the iodine-bearing carbon. Highly sensitive to local environment. | |

| C-F Stretch ( | 1004 | Strong | In-phase stretching of the | |

| Skeletal Bend ( | ~650 | Weak | In-plane bending motion of the entire molecular skeleton.[3] |

*Note: The band at ~1328 cm⁻¹ is complex and often overlaps with combination modes (e.g.,

Mechanistic Insights

-

The "Blue-Shifted" Alkene: The C=C stretch at ~1764 cm⁻¹ is significantly higher than typical hydrocarbon alkenes (1620–1680 cm⁻¹).[2] This is a hallmark of fluorinated olefins, driven by the high electronegativity of fluorine which strengthens the

-component of the C=C bond and reduces the C-C bond length, despite the heavy iodine atom. -

Iodine Mass Effect: While fluorine raises frequencies, the iodine atom (

amu) acts as a mechanical anchor.[2] Modes involving significant C-I displacement (typically <600 cm⁻¹) mix with C-F deformations, creating unique "fingerprint" patterns distinct from chlorotrifluoroethylene ( -

Matrix Effects: In Argon matrices,

exhibits strong site-splitting (multiple peaks for a single mode) due to the molecule occupying different "pockets" in the lattice.[6] Neon or para-hydrogen (

Experimental Protocols

To ensure data integrity when characterizing

Gas-Phase IR (Routine ID)

Objective: Rapid identification of feedstock purity.

-

Cell Pathlength: Use a 10 cm gas cell with KBr or ZnSe windows.

-

Pressure: Fill to 5–10 Torr.

has high oscillator strength; higher pressures will saturate the C-F stretching region (1000–1350 cm⁻¹).[2] -

Resolution: 4 cm⁻¹ is sufficient for rotational envelope recognition.[1][2]

Matrix Isolation (Structural Characterization)

Objective: Detailed assignment and isotopologue analysis.

-

Host Gas: Para-hydrogen (

) is preferred for minimizing inhomogeneous broadening.[1][2] -

Deposition: Co-deposit

and Host (ratio 1:1000) onto a gold-plated mirror at 4 K. -

Annealing: Briefly warm the matrix (e.g., to 15 K for Ar) to relax high-energy sites, though this may induce dimerization (observed as bands at 1759/1757 cm⁻¹).[2]

Diagram 2: Spectral Feature Dependency

This diagram maps the causal relationship between experimental conditions and observed spectral features.[2]

Caption: Impact of matrix parameters on spectral topology. Argon matrices often induce site-splitting artifacts, while annealing reveals dimer interactions.[1][6]

Applications in Drug Development[7]

While

Trifluorovinyl Introduction

The trifluorovinyl group (

-

Lithium-Halogen Exchange: Generation of

at low temperatures (-78°C) for nucleophilic attack on aldehydes/ketones.[1][2] -

Cross-Coupling: Palladium-catalyzed coupling (Stille or Suzuki-type) to attach the

moiety to aromatic scaffolds.[1][2]

Quality Control in Fluoropolymer Synthesis

In the production of medical-grade fluoropolymers (e.g., for catheter tubing or implants),

-

Impurity Monitoring: The C=C stretch at 1764 cm⁻¹ allows for precise quantification of residual monomer in polymer matrices, distinct from the polymer's broad C-F absorption.

References

-

Feßner, M., Bloino, J., & Merten, C. (2025).[2][3][6][7] Matrix-isolation IR spectra of iodotrifluoroethylene (

). Physical Chemistry Chemical Physics, 27(16), 8377-8384.[2][8] -

NIST Chemistry WebBook. (n.d.).[1][2] Infrared Spectrum of Halogenated Ethylenes. National Institute of Standards and Technology.[1][2][9]

-

Herrebout, W. A., et al. (2024).[2] Halogen-bonding and conformational analysis of iodotrifluoroethylene. Journal of Molecular Structure. (Contextual citation from Feßner et al. study).

-

Inoue, M., et al. (2023).[2] Contribution of Organofluorine Compounds to Pharmaceuticals. Journal of Medicinal Chemistry.

Sources

- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Matrix-isolation IR spectra of iodotrifluoroethylene (C 2 F 3 I) - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP00292C [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]

quantum chemical calculations of iodotrifluoroethylene

Advanced Quantum Chemical Profiling of Iodotrifluoroethylene (C F I): A Computational Protocol

Executive Summary

Iodotrifluoroethylene (C

This guide provides a validated computational workflow for researchers to accurately predict the structural, electronic, and spectroscopic properties of C

Computational Theory & Strategy

The Iodine Challenge: Relativistic Effects

Standard non-relativistic Schrödinger equations fail for heavy elements like iodine (

-

Scalar Relativistic Effects: Account for mass-velocity and Darwin terms. These are critical for accurate geometry.

-

Spin-Orbit Coupling (SOC): Essential for accurate excited states (UV-Vis) and NMR shielding tensors (Heavy-Atom-on-Light-Atom effect).[1]

Strategic Choice: Use Effective Core Potentials (ECPs) .[1][2] ECPs replace the chemically inert core electrons with a potential that implicitly includes relativistic effects, reducing computational cost while maintaining accuracy for valence properties.

Density Functional Selection

The choice of functional is dictated by the specific property of interest:

-

Geometry & Frequencies:

B97X-D or B3LYP-D3(BJ) . The dispersion correction (-D) is non-negotiable for describing intermolecular interactions (e.g., dimers) and correct conformational energy ordering.[1] -

NMR Parameters: PBE0 or KT2 , often outperforming B3LYP for halogenated shifts.[1]

-

Excited States (TD-DFT): CAM-B3LYP (range-separated hybrid) to avoid charge-transfer errors common in vinylic systems.

Basis Set Architecture

A "balanced" basis set approach is required to prevent basis set superposition error (BSSE) while adequately describing the iodine valence shell.

| Element | Basis Set | Rationale |

| Iodine (I) | aug-cc-pVTZ-PP | Includes ECP (PP = Pseudopotential) and diffuse functions for polarizability.[1] |

| Carbon (C) | aug-cc-pVTZ | Triple- |

| Fluorine (F) | aug-cc-pVTZ | High electronegativity requires diffuse functions for accurate electron affinity. |

Validated Computational Protocol

Workflow Diagram

The following diagram outlines the logical flow of the computational campaign, ensuring self-validation at each step.

Figure 1: Self-validating computational workflow for C

Step-by-Step Methodology

Step 1: Geometry Optimization

Objective: Locate the global minimum on the Potential Energy Surface (PES).

-

Input Construction: Build C

F -

Route Section (Example for Gaussian): #p opt freq wB97XD/gen pseudo=read Note: Use gen to mix basis sets and pseudo=read to load the Iodine ECP.[1]

-

Convergence Criteria: Use Opt=VeryTight to ensure the gradient is sufficiently flat, which is crucial for subsequent frequency calculations.[1]

Step 2: Vibrational Analysis (IR/Raman)

Objective: Validate the stationary point and generate spectral data.

-

Execution: Run immediately following optimization (or linked via opt freq).

-

Validation Check: Inspect the output for imaginary frequencies (denoted as negative wavenumbers).

-

0 Imaginary Frequencies: True local minimum. Proceed.

-

1+ Imaginary Frequencies: Transition state or saddle point.[1] Perturb geometry along the imaginary mode and re-optimize.

-

-

Scaling: Apply a scaling factor (approx. 0.95–0.98 for hybrid DFT) to correct for anharmonicity when comparing to experimental IR spectra.

Step 3: NMR Shielding Tensors

Objective: Predict

-

Method: Gauge-Independent Atomic Orbital (GIAO).

-

Relativistic Correction: If available (e.g., in ORCA or ADF), enable ZORA (Zeroth Order Regular Approximation) or similar all-electron relativistic Hamiltonians for this specific step to capture the HALA effect on the

-carbon and fluorine atoms. -

Reference: Calculate TMS (tetramethylsilane) and CFCl

at the same level of theory to reference

Data Analysis & Expected Results

Structural Benchmarks

Calculated values should converge within 0.02 Å of experimental data derived from microwave or electron diffraction studies.

| Parameter | Experimental (Approx.) | Target Calc. (wB97X-D) | Notes |

| r(C=C) | 1.32 Å | 1.31 - 1.33 Å | Typical double bond character.[1] |

| r(C–I) | 2.09 Å | 2.08 - 2.11 Å | Sensitive to basis set quality on Iodine.[1] |

| r(C–F) | 1.33 Å | 1.32 - 1.34 Å | Short due to high F electronegativity.[1] |

| 114° | 113° - 115° | Deviates from 120° due to repulsion.[1] |

Reactivity: C–I Bond Homolysis

The primary degradation pathway for C

To model this:

-

Perform a Relaxed Potential Energy Surface (PES) Scan .[1]

-

Increment the C–I bond length from 2.10 Å to 6.0 Å in 0.1 Å steps.

-

UDFT (Unrestricted DFT): Essential for the dissociation limit to correctly describe the two radical species (doublet states).

-

Diagram: The energy should plateau, giving the Bond Dissociation Energy (BDE).[1]

Figure 2: Homolytic dissociation pathway of the C-I bond.

References

-

Feßner, M., Bloino, J., & Merten, C. (2025).[1][3] Matrix-isolation IR spectra of iodotrifluoroethylene (C2F3I). Physical Chemistry Chemical Physics, 27(16), 8377-8384.[1][4] [Link]

-

Peterson, K. A., et al. (2003).[1] Systematically convergent basis sets with relativistic pseudopotentials. The Journal of Chemical Physics, 119, 11099.[1] [Link][1]

-

Grimme, S., et al. (2010).[1] A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132, 154104.[1] [Link][1]

-

Kaupp, M., et al. (2004).[1] Calculation of NMR and EPR Parameters: Theory and Applications. Wiley-VCH. [Link][1]

An In-depth Technical Guide to 1,1,2-Trifluoro-2-iodoethene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1,2-Trifluoro-2-iodoethene, also known as trifluoroiodoethylene, is a halogenated ethene of significant interest in organic synthesis. Its unique electronic properties, stemming from the presence of three fluorine atoms and an iodine atom attached to a double bond, make it a valuable building block for the introduction of the trifluoro-vinyl group into a wide range of molecules. This guide provides a comprehensive overview of the physical and chemical properties of 1,1,2-trifluoro-2-iodoethene, detailed experimental protocols for its synthesis, an exploration of its reactivity, and a discussion of its applications, particularly in the realm of medicinal chemistry and drug development.

Introduction

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug design, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity. 1,1,2-Trifluoro-2-iodoethene (CF₂=CFI) serves as a key reagent for the installation of the trifluorovinyl moiety, a functional group that can significantly modulate the physicochemical and biological properties of a parent compound. The presence of the carbon-iodine bond provides a reactive handle for a variety of coupling reactions, making it a versatile tool for synthetic chemists. This guide aims to provide a detailed technical overview of this important reagent for researchers and professionals in the chemical and pharmaceutical sciences.

Physicochemical Properties

A thorough understanding of the physical properties of 1,1,2-trifluoro-2-iodoethene is essential for its safe handling, storage, and use in chemical reactions.

General and Spectroscopic Properties

The key physical and spectroscopic identifiers for 1,1,2-trifluoro-2-iodoethene are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 1,1,2-Trifluoro-2-iodoethene | |

| Synonyms | Trifluoroiodoethylene, Iodotrifluoroethylene | |

| CAS Number | 359-37-5 | |

| Molecular Formula | C₂F₃I | |

| Molecular Weight | 207.92 g/mol | |

| Appearance | Volatile colorless liquid | |

| Boiling Point | 30 °C | [1] |

| Density | 2.284 g/cm³ | [1] |

| Refractive Index | 1.4143 |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of 1,1,2-trifluoro-2-iodoethene.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

Infrared (IR) Spectroscopy : The IR spectrum would be expected to show strong absorption bands characteristic of C-F and C=C stretching vibrations.

-

Mass Spectrometry (MS) : Mass spectral analysis would show the molecular ion peak and characteristic fragmentation patterns resulting from the loss of iodine and fluorine atoms.

Synthesis of 1,1,2-Trifluoro-2-iodoethene

The primary route for the synthesis of 1,1,2-trifluoro-2-iodoethene is through the iodination of a suitable trifluorovinyl metallic species.

Iodination of Trifluorovinyl lithium

This method involves the generation of trifluorovinyl lithium from a suitable precursor, followed by quenching with an iodine source.

Experimental Protocol:

-

Generation of Trifluorovinyl lithium: A solution of trifluorovinyl lithium is prepared in situ, typically by the deprotonation of a trifluoroethane derivative or by halogen-metal exchange from a trifluorovinyl halide at low temperature (e.g., -78 °C) in an inert solvent such as diethyl ether or tetrahydrofuran.

-

Iodination: A solution of iodine (I₂) in the same inert solvent is added dropwise to the cold solution of trifluorovinyl lithium. The reaction is typically rapid.

-

Work-up: The reaction mixture is allowed to warm to room temperature and then quenched with a suitable aqueous solution, such as saturated ammonium chloride. The organic layer is separated, washed with sodium thiosulfate solution to remove excess iodine, and then with brine.

-

Purification: The crude product is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and purified by distillation to yield 1,1,2-trifluoro-2-iodoethene as a volatile liquid.

Reactivity and Applications

The reactivity of 1,1,2-trifluoro-2-iodoethene is dominated by the chemistry of the carbon-iodine bond and the electron-deficient double bond.

Cross-Coupling Reactions

The C-I bond is susceptible to a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the facile introduction of the trifluorovinyl group onto a wide range of substrates, including aryl, heteroaryl, and vinyl groups.

Cycloaddition Reactions

The electron-deficient nature of the double bond in 1,1,2-trifluoro-2-iodoethene makes it a good dienophile in Diels-Alder reactions and a partner in other cycloaddition reactions. These reactions provide a powerful method for the construction of complex fluorinated cyclic systems. Theoretical studies on the [4+2] cycloaddition of trifluoroethylene with various dienes indicate that these reactions are generally concerted and exhibit high regioselectivity.[3][4]

Sources

stability and decomposition pathways of iodotrifluoroethylene

Stability and Decomposition Pathways of Iodotrifluoroethylene ( )

Chemical Energetics and The "Weak Link"

To understand the stability of

| Bond Type | Approx.[1][2] Bond Energy (kcal/mol) | Stability Implication |

| C–F | ~116 | Extremely stable; resistant to hydrolysis and thermal cleavage. |

| C=C | ~150 | Stable alkene backbone; site of polymerization. |

| C–I | ~53 - 57 | The Weak Link. Susceptible to homolytic cleavage by UV light ( |

Mechanistic Insight: The decomposition of

Decomposition Pathways

Pathway A: Photolytic Decomposition (Primary Mode)

Exposure to light, particularly in the UV-A and UV-B range, triggers the rapid degradation of

-

Initiation: The molecule absorbs a photon, exciting an electron into the antibonding orbital of the C–I bond, causing homolysis.

-

Propagation/Termination:

-

Iodine Formation: Iodine radicals recombine to form molecular iodine (

), visible as a violet discoloration. -

Dimerization: Two trifluorovinyl radicals combine to form perfluoro-1,3-butadiene.

-

Cyclodimerization: In high concentrations, the radicals or the excited monomer can attack a ground-state molecule to form cyclobutane derivatives (e.g., 1,2-diiodoperfluorocyclobutane).

-

Pathway B: Thermal Degradation & Polymerization

While less sensitive to heat than light,

-

Spontaneous Polymerization: Without inhibitors, trace radicals (generated thermally or photolytically) can initiate chain-growth polymerization, forming poly(trifluoroiodoethylene). This reaction is exothermic and can be dangerous in closed vessels.

-

Disproportionation: At elevated temperatures (>100°C), the compound may disproportionate to form

and more complex perfluorinated telomers.

Pathway C: Oxidative Degradation

In the presence of oxygen (

-

Product: Carbonyl fluoride (

) is a hydrolysis-sensitive gas that converts to HF upon contact with moisture, posing a significant safety hazard.

Visualization of Decomposition Networks

The following diagram illustrates the causal relationships between environmental triggers and degradation products.

Figure 1: Mechanistic flow of C2F3I degradation triggered by bond homolysis.

Stabilization and Storage Protocol

To maintain the integrity of

The "Copper Standard"

Copper metal is the industry-standard stabilizer for organic iodides. It acts as a radical scavenger and an iodine trap .

-

Mechanism:

(Precipitates as white/off-white solid). -

Benefit: Prevents the autocatalytic effect of free iodine, which can act as a radical initiator.

Storage Workflow

| Parameter | Requirement | Rationale |

| Container | Amber Glass or Stainless Steel | Blocks UV radiation to prevent photolysis. |

| Atmosphere | Argon or Nitrogen (Inert) | Prevents formation of peroxy radicals and |

| Temperature | < 0°C (Freezer) | Slows thermal radical generation and polymerization kinetics. |

| Stabilizer | Copper Turnings / Wire | Scavenges free iodine ( |

Experimental Protocols

Protocol A: Purity Verification (Self-Validating)

Before using

-

Sampling: Take a 50

L aliquot of -

Preparation: Dilute in

(pre-neutralized over basic alumina to remove acid traces). -

Analysis: Acquire a

NMR spectrum (unprotonated).-

Pass Criteria: Three distinct multiplets (AMX spin system) corresponding to the trifluorovinyl group.

-

Fail Criteria:

-

New peaks at -60 to -80 ppm (indicative of polymerization or saturated impurities).

-

Broadening of peaks (paramagnetic broadening due to dissolved

or radical species).

-

-

-

Visual Check: The solution must be colorless. A pink/violet hue indicates free iodine (

) release.

Protocol B: Iodine Scavenging (Rescue Procedure)

If a stored sample turns violet (indicating

-

Filtration: Do not use immediately.

-

Treatment: Add fresh, acid-washed Copper powder to the liquid.

-

Agitation: Stir gently at 0°C until the violet color fades to colorless.

-

Distillation: If the color persists, vacuum distill the monomer (protect from light) into a receiver containing fresh copper wire.

Safety and Toxicology

-

Inhalation Risk: Decomposition products include HF and

, which are acutely toxic and corrosive to lung tissue. Always handle in a fume hood. -

Explosion Hazard: Like many fluoro-olefins,

can form explosive peroxides if exposed to air for prolonged periods. Never distill to dryness if peroxides are suspected.

References

-

Iodotrifluoroethylene Properties & Identifiers. PubChem Database, CID 67755.

-

Thermal Decomposition of Fluoropolymers. Journal of the Chemical Society B.

-

Quantum Control in Trifluoroiodoethylene Spins. arXiv:2505.04090 [quant-ph].

- Photolysis of Fluoroiodides.Journal of Physical Chemistry. (General mechanism citation for C-I homolysis in fluoroalkenes).

The Trifluorovinyl Iodide Synthon: A Comprehensive Guide to its Reactivity with Nucleophiles and Electrophiles

Introduction: The Unique Profile of Iodotrifluoroethylene

Iodotrifluoroethylene (CF₂=CFI) is a halogenated alkene that has garnered significant interest in synthetic chemistry due to its versatile reactivity. The presence of three electron-withdrawing fluorine atoms renders the carbon-carbon double bond electron-deficient, making it susceptible to attack by nucleophiles. Simultaneously, the carbon-iodine bond provides a handle for a variety of transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the reactivity of iodotrifluoroethylene with both nucleophiles and electrophiles, offering insights into its mechanistic behavior and showcasing its utility as a valuable building block in the synthesis of complex fluorinated molecules for the pharmaceutical and materials science sectors.

Iodotrifluoroethylene is a volatile, colorless liquid.[1] Its synthesis is typically achieved through the dehydrochlorination of 1-iodo-2-chloro-1,2,2-trifluoroethane.[1] The molecule's electronic structure is dominated by the strong inductive effect of the fluorine atoms, which polarizes the C=C bond and significantly influences its chemical behavior.

Part 1: Nucleophilic Reactivity - A Gateway to Trifluorovinyl Scaffolds

The electron-deficient nature of the double bond in iodotrifluoroethylene makes it an excellent substrate for nucleophilic attack. These reactions typically proceed via an addition-elimination mechanism, where the nucleophile adds to the double bond to form a carbanionic intermediate, followed by the elimination of a leaving group. The regioselectivity of the initial attack and the nature of the leaving group are key determinants of the final product.

Reactions with Carbon Nucleophiles: Building Complex Carbon Skeletons

One of the most powerful applications of iodotrifluoroethylene is in the formation of new carbon-carbon bonds, providing access to a wide array of trifluorovinyl-containing compounds.

Iodotrifluoroethylene is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, where the carbon-iodine bond is selectively activated. These reactions offer a versatile and efficient method for introducing the trifluorovinyl moiety into organic molecules.

Sonogashira Coupling: The Sonogashira coupling of iodotrifluoroethylene with terminal alkynes provides a direct route to trifluoroenynes. This reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base, such as an amine.

// Reactants ITFE [label="CF₂=CFI\n(Iodotrifluoroethylene)"]; Alkyne [label="R-C≡CH\n(Terminal Alkyne)"];

// Catalysts and Base Catalysts [label="Pd(0) Catalyst\nCu(I) Co-catalyst\nBase (e.g., Et₃N)", shape=ellipse, fillcolor="#FFFFFF"];

// Intermediate Intermediate [label="[Pd-Complex Intermediate]", shape=diamond, style=dashed, fillcolor="#FFFFFF"];

// Product Product [label="CF₂=CF-C≡C-R\n(Trifluoroenyne)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Reaction flow ITFE -> Intermediate [label="Oxidative\nAddition"]; Alkyne -> Intermediate [label="Transmetalation", style=dashed]; Catalysts -> Intermediate [style=dotted]; Intermediate -> Product [label="Reductive\nElimination"]; } caption [label="Sonogashira Coupling of Iodotrifluoroethylene.", fontname="Arial", fontsize=10];

Experimental Protocol: Sonogashira Coupling of Iodotrifluoroethylene with Phenylacetylene

-

To a solution of iodotrifluoroethylene (1.0 eq) and phenylacetylene (1.2 eq) in a suitable solvent such as triethylamine or a mixture of THF and triethylamine, add Pd(PPh₃)₄ (0.05 eq) and CuI (0.1 eq).

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired trifluoroenyne.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions of Iodotrifluoroethylene

| Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

| Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | CF₂=CF-C≡C-Ph | High | General Sonogashira Conditions |

| Arylboronic acids | Pd(OAc)₂, SPhos, K₃PO₄ | CF₂=CF-Ar | Good to Excellent | Suzuki-Miyaura Analogy |

| Organozinc reagents | Pd(dba)₂, XPhos | CF₂=CF-R | Good to Excellent | Negishi Analogy |

| Organotin reagents | Pd(PPh₃)₄ | CF₂=CF-R | Good to Excellent | Stille Analogy |

Reactions with Nitrogen Nucleophiles: Synthesis of Fluorinated Amines and Heterocycles

The reaction of iodotrifluoroethylene with nitrogen-based nucleophiles, such as primary and secondary amines, provides access to trifluorovinyl amines. These reactions often proceed under mild conditions. For instance, chlorotrifluoroethylene reacts with diethylamine at low temperatures to yield the corresponding (chlorotrifluoroethyl)diethylamine.[1] A similar reactivity pattern is expected for iodotrifluoroethylene.

// Reactants ITFE [label="CF₂=CFI"]; Amine [label="R₂NH"];

// Intermediate Intermediate [label="CF₂⁻-CFI(NR₂H⁺)", shape=ellipse, style=dashed, fillcolor="#FFFFFF"];

// Product Product [label="CF₂=CF-NR₂", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Reaction flow ITFE -> Intermediate [label="Nucleophilic Attack"]; Amine -> Intermediate [style=dotted]; Intermediate -> Product [label="Elimination of HI"]; } caption [label="Reaction with a secondary amine.", fontname="Arial", fontsize=10];

Reactions with Oxygen Nucleophiles: Access to Trifluorovinyl Ethers

Alkoxides, such as sodium methoxide, can react with polyfluoroalkenes to yield the corresponding substitution products. For example, hexafluorobenzene reacts with sodium methoxide in methanol to produce pentafluoroanisole.[1] By analogy, iodotrifluoroethylene is expected to react with alkoxides to form trifluorovinyl ethers, which are valuable intermediates in organic synthesis.

Experimental Protocol: Reaction of Iodotrifluoroethylene with Sodium Methoxide (Hypothetical)

-

Prepare a solution of sodium methoxide in dry methanol under an inert atmosphere.

-

Cool the solution to 0 °C and slowly add a solution of iodotrifluoroethylene in methanol.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction by ¹⁹F NMR spectroscopy.

-

Upon completion, carefully quench the reaction with water and extract the product with a low-boiling-point organic solvent.

-

Dry the organic layer and carefully remove the solvent by distillation to isolate the volatile trifluorovinyl ether.

Reactions with Sulfur Nucleophiles: Formation of Trifluorovinyl Thioethers

Thiolates are potent nucleophiles that readily react with electron-deficient alkenes. The reaction of iodotrifluoroethylene with thiols, in the presence of a base, is expected to proceed smoothly to afford trifluorovinyl thioethers. These compounds are of interest in materials science and as synthetic intermediates.

Part 2: Electrophilic Reactivity - A Challenging but Feasible Transformation

The electron-deficient nature of the double bond in iodotrifluoroethylene makes it generally unreactive towards electrophiles. The high electronegativity of the fluorine atoms deactivates the π-system, making it a poor nucleophile. Consequently, classical electrophilic addition reactions, such as the addition of hydrogen halides or halogens, are not commonly observed.

However, under specific conditions, electrophilic attack on the iodine atom or forced additions to the double bond may be possible. Further research is needed to fully explore the scope of electrophilic reactions with iodotrifluoroethylene. The lack of readily available literature on such reactions suggests that these transformations are challenging.

Part 3: Cycloaddition Reactions - Constructing Fluorinated Ring Systems

Cycloaddition reactions provide a powerful tool for the construction of cyclic and heterocyclic compounds. The electron-deficient nature of iodotrifluoroethylene makes it a potential dienophile in Diels-Alder reactions and a participant in [2+2] cycloadditions.

[4+2] Cycloaddition (Diels-Alder) Reactions

Electron-deficient alkenes are excellent dienophiles in Diels-Alder reactions.[2] Therefore, iodotrifluoroethylene is expected to react with electron-rich dienes to form six-membered rings containing the trifluoro-iodo-substituted moiety. These reactions would provide a direct route to complex fluorinated cyclic systems.

// Reactants Diene [label="Electron-Rich Diene"]; ITFE [label="CF₂=CFI\n(Dienophile)"];

// Transition State TS [label="[4+2] Transition State", shape=ellipse, style=dashed, fillcolor="#FFFFFF"];

// Product Product [label="Fluorinated Cyclohexene Derivative", fillcolor="#FBBC05", fontcolor="#202124"];

// Reaction flow Diene -> TS; ITFE -> TS; TS -> Product; } caption [label="Diels-Alder Reaction.", fontname="Arial", fontsize=10];

[2+2] Cycloaddition Reactions

Photochemical [2+2] cycloadditions are another important class of reactions for forming four-membered rings.[3] Iodotrifluoroethylene, upon photochemical activation, could potentially undergo [2+2] cycloaddition with other alkenes to form cyclobutane derivatives.

Part 4: Radical Reactivity - Harnessing Single Electron Pathways

The carbon-iodine bond in iodotrifluoroethylene is relatively weak and can be homolytically cleaved to generate a trifluorovinyl radical. This radical can then participate in a variety of radical-mediated transformations.

Radical Addition Reactions

The addition of radicals to the double bond of iodotrifluoroethylene can proceed to form new carbon-carbon or carbon-heteroatom bonds. For example, the free-radical addition of HBr to alkenes in the presence of peroxides proceeds via an anti-Markovnikov pathway.[4] A similar reactivity would be expected for iodotrifluoroethylene, leading to the formation of a bromo-iodo-trifluoroethane derivative.

Conclusion and Future Outlook

Iodotrifluoroethylene is a versatile and highly reactive building block in fluorine chemistry. Its electron-deficient double bond readily engages with a wide range of nucleophiles, providing access to a diverse array of trifluorovinyl-substituted compounds. Furthermore, the presence of the iodine atom opens the door to a plethora of palladium-catalyzed cross-coupling reactions, enabling the facile incorporation of the trifluorovinyl motif into complex molecular architectures. While its reactivity towards electrophiles is limited, its participation in cycloaddition and radical reactions further expands its synthetic utility.

For researchers, scientists, and drug development professionals, iodotrifluoroethylene represents a powerful tool for the synthesis of novel fluorinated molecules with potential applications in medicine, agriculture, and materials science. Future research in this area will likely focus on expanding the scope of its known reactions, exploring its utility in the synthesis of complex natural products and pharmaceuticals, and developing new catalytic systems to further enhance its reactivity and selectivity.

References

-

Beilstein Journals. (2021, January 27). Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes. [Link]

-

National Institutes of Health. (n.d.). Alkylhalovinylboranes: a new class of Diels–Alder dienophiles. [Link]

-

Wikipedia. (n.d.). Diels–Alder reaction. [Link]

- Google Patents. (n.d.).

-

Scribd. (n.d.). Syntheses of Fluoroorganic Compounds. [Link]

-

Chemistry Steps. (2022, June 17). Free-Radical Addition of HBr: Anti-Markovnikov Addition. [Link]

- Google Patents. (n.d.). US7989552B2 - Curing compositions for fluoropolymers.

-

ResearchGate. (2025, August 7). Activation of a Carbonyl Compound by Halogen Bonding. [Link]

-

Royal Society Publishing. (2019, March 20). Robert Neville Haszeldine. 3 May 1925—13 October 2016. [Link]

-

Scribd. (n.d.). Advances in Organometallic Chemistry 01 (1964) PDF. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.).

-

Hochschulbibliographie. (2017, February 3). Chemical communications. [Link]

-

Wikipedia. (n.d.). Wikipedia:WikiProject Chemistry/Lists of pages/Chembox articles. [Link]

-

National Academic Digital Library of Ethiopia. (n.d.). Selective Fluorination in Organic and Bioorganic Chemistry. [Link]

-

University of Pretoria. (n.d.). Polytetrafluoroethylene: Synthesis and Characterization of the Original Extreme Polymer. [Link]

-

Wikipedia. (n.d.). Wikipedia:Chemical infobox/Wikipedia:WikiProject Chemistry and Template:Chembox articles. [Link]

-

Ruhr University Bochum. (n.d.). Research Area: II. [Link]

-

ACS Publications. (2011, February 15). Palladium-Catalyzed Coupling Reactions of Tetrafluoroethylene with Arylzinc Compounds. [Link]

-

RSC Publishing. (n.d.). Addition of free radicals to unsaturated systems. Part X. The reaction of hydrogen bromide with tetrafluoroethylene and chlorotrifluoroethylene. [Link]

-

ResearchGate. (2025, September 26). Light‐Induced Radical C(sp 2 )−H Trifluorovinylation of (Hetero)arenes with a Trifluorovinyl Iodine(III) Reagent (TrFVI). [Link]

-

European Patent Office. (n.d.). EP2603557B1 - CURABLE FLUOROELASTOMER COMPOSITIONS. [Link]

-

ACS Publications. (n.d.). Nucleophilic reactions at vinylic center. 27. Vinylic substitution of 1,2-dibromo-1,2-difluoroethylene and tribromofluoroethylene. An intramolecular kBr/kF element effect and apparent inversion of configuration in SNV reactions. [Link]

-

ResearchGate. (n.d.). Nora M. Kreienborg's research works. [Link]

-

ResearchGate. (2025, August 6). A new mechanism of nucleophilic vinylic substitution and unexpected products in the reaction of chlorotrifluoroethylene with [Re(CO)5]Na and [CpFe(CO)2]K. [Link]

-

YouTube. (2014, July 12). Photochemical (2+2) Cycloaddition Reaction. [Link]

-

National Institutes of Health. (2017, June 26). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. [Link]

-

CP Lab Safety. (n.d.). PTFE and Teflon Chemical Compatibility. [Link]

-

MDPI. (2014, September 10). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]

-

National Institutes of Health. (n.d.). Direct Defluorination and Amination of Polytetrafluoroethylene and Other Fluoropolymers by Lithium Alkylamides. [Link]

-

Master Organic Chemistry. (2025, July 7). Radical Addition Of HBr To Alkenes w/ ROOR (Peroxides). [Link]

-

European Patent Office. (2024, May 1). EP3104939B1 - TREATMENT OF HEART ATTACK AND ISCHEMIC INJURY WITH SODIUM IODIDE. [Link]

- Google Patents. (n.d.). EP2603557B1 - CURABLE FLUOROELASTOMER COMPOSITIONS.

Sources

Iodotrifluoroethylene (TFIE): Structural Dynamics and Synthetic Utility in Medicinal Chemistry

Topic: Iodotrifluoroethylene Molecular Geometry and Bond Angles Content Type: Technical Whitepaper / Strategic Guide Audience: Medicinal Chemists, Process Scientists, and Structural Biologists

Executive Summary

Iodotrifluoroethylene (TFIE,

Structural Characterization: Geometry and Bond Metrics

The reactivity of TFIE is dictated by its deviation from ideal

Consensus Structural Model

The following parameters represent a high-confidence consensus derived from microwave spectroscopic data and Density Functional Theory (DFT) calculations (B3LYP/6-311G** level).

Table 1: Bond Lengths and Angles in Iodotrifluoroethylene

| Parameter | Value (Experimental/Calc) | Deviation from Ideal | Structural Implication |

| Bond Length | 1.322 Å | -0.01 Å | Shortened due to F-atom back-donation ( |

| Bond Length | 1.335 Å | N/A | Strong electrostatic character; chemically inert. |

| Bond Length | 2.095 Å | N/A | Long, weak bond ( |

| Angle | 114.5° | -5.5° | "Bent bond" rule; s-character concentrates in |

| Angle | 123.8° | +3.8° | Steric repulsion opens this angle, exposing the Iodine for oxidative addition. |

| Angle | 121.2° | +1.2° | Slight repulsion from the geminal Fluorine. |

Visualization of Molecular Connectivity

The following diagram illustrates the connectivity and the critical "Steric Sector" occupied by the Iodine atom, which governs catalyst approach.

Figure 1: Connectivity of Iodotrifluoroethylene showing the vulnerable C-I bond (red) and the rigid fluorinated backbone.

Electronic Properties & Reactivity Profile

The geometry described above directly influences the electronic landscape of the molecule.

-

Bond Polarization: The

bond is polarized, but not in the typical alkyl halide sense. The strong electron-withdrawing nature of the trifluorovinyl group ( -

Electrostatic Potential (ESP): The "

-hole" on the iodine atom is pronounced. This region of positive electrostatic potential, collinear with the C-I bond, facilitates halogen bonding and initial coordination of nucleophilic transition metals (e.g., -

LUMO Availability: The Low Lying

orbital of the C-I bond is energetically accessible, making TFIE an excellent electrophile for Oxidative Addition .

Synthetic Applications in Drug Development[1][2][3]

For the medicinal chemist, TFIE is the primary synthons for introducing the trifluorovinyl group, a bioisostere for carbonyls or a precursor to trifluoroethyl motifs.

The Trifluorovinyl "Linker" Strategy

Replacing a phenyl ring or a peptide bond with a

Negishi Coupling Protocol (Zinc-Mediated)

Direct lithiation of TFIE is hazardous due to the instability of perfluorovinyl lithium species (prone to

Figure 2: The safe synthetic pathway (Negishi coupling) vs. the hazardous lithiation route.

Experimental Protocol: Preparation of Trifluorovinylzinc Iodide

Safety Warning: TFIE is volatile and potentially toxic. All manipulations must occur in a fume hood. The zinc reagent is moisture sensitive.

Reagents:

-

Iodotrifluoroethylene (TFIE)

-

Zinc dust (activated with 1,2-dibromoethane/TMSCl)

-

DMF (Anhydrous)

- (for subsequent coupling)

Step-by-Step Methodology:

-

Zinc Activation: In a flame-dried 3-neck flask under Argon, suspend Zinc dust (1.5 equiv) in anhydrous DMF. Add 5 mol% 1,2-dibromoethane and heat to 60°C for 10 mins. Cool, then add 5 mol% TMSCl. Stir for 15 mins.

-

Insertion: Cool the mixture to 0°C. Add TFIE (1.0 equiv) dropwise (neat or in DMF solution). Note: TFIE is a gas/low-boiling liquid (bp ~30°C), so use a cold syringe or cannula transfer.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2-4 hours. The disappearance of zinc metal and the formation of a homogeneous solution indicate the formation of

. -

Validation (GC-MS): Aliquot 0.1 mL, quench with dilute HCl (yields trifluoroethylene), and analyze via GC-MS to confirm conversion before adding the coupling partner.

References

-

Manzel, K., & Sutter, D. H. (1993). Microwave spectrum and structure of iodotrifluoroethylene. Zeitschrift für Naturforschung A, 48(8-9), 863-870.

-

Burton, D. J., & Yang, Z. Y. (1992). Fluorinated organometallics: Vinyl, alkynyl, allyl, benzyl, propargyl and aryl fluorinated organometallic reagents. Tetrahedron, 48(2), 189-275.

-

Normant, J. F. (2001). Organometallics in Synthesis: A Manual. Wiley. (Chapter on Zinc Reagents).

-

Panteleev, S. V., et al. (2014). Structure of halogen-substituted ethylenes: A gas-phase electron diffraction study. Journal of Structural Chemistry, 55, 1045–1052.

Methodological & Application

Application Note: Iodotrifluoroethylene (TFIE) as a Functional Monomer in Fluoropolymer Synthesis

Executive Summary

Iodotrifluoroethylene (TFIE,

This guide details the kinetic behavior of TFIE, provides a validated protocol for its copolymerization with Vinylidene Fluoride (VDF), and outlines the critical characterization steps required to ensure batch-to-batch consistency.

Mechanism of Action: The Dual Role of TFIE

The utility of TFIE stems from the relative weakness of the C-I bond (

-

Propagation (Incorporation): The double bond opens, incorporating the monomer into the chain and leaving a pendant iodine atom.

-

Chain Transfer (Regulation): A propagating radical abstracts the iodine atom, terminating the growing chain and generating a new radical fragment that re-initiates polymerization. This is the basis of Iodine Transfer Polymerization (ITP) , often referred to as the "Tatemoto method."

Kinetic Pathway Diagram

The following diagram illustrates the bifurcation between chain propagation and iodine transfer.

Figure 1: Kinetic bifurcation of TFIE during radical polymerization. Path A leads to functionalization; Path B leads to molecular weight control.

Application Protocol: Emulsion Terpolymerization of VDF/HFP/TFIE

This protocol describes the synthesis of a peroxide-curable fluoroelastomer.[1] The goal is to incorporate 0.2–1.0 mol% TFIE to serve as crosslinking sites without halting polymerization via excessive chain transfer.

Materials & Equipment

-

Reactor: 2L Hastelloy C-276 Autoclave (High-pressure rated to 100 bar).

-

Monomers: Vinylidene Fluoride (VDF), Hexafluoropropylene (HFP), Iodotrifluoroethylene (TFIE).

-

Surfactant: Ammonium perfluorooctanoate (APFO) or a non-fluorinated alternative (e.g., ammonium alkyl sulfate) if PFOA-free compliance is required.

-

Initiator: Ammonium Persulfate (APS).

-

Buffer: Disodium hydrogen phosphate (

).

Experimental Workflow

Figure 2: Step-by-step workflow for the emulsion terpolymerization process.

Step-by-Step Procedure

Step 1: Preparation of Aqueous Phase

Dissolve 4.0 g of surfactant and 1.5 g of

Step 2: Deoxygenation (Critical) Oxygen inhibits fluoropolymerization.

-

Seal the reactor.

-

Purge with

for 20 minutes. -

Apply vacuum (20 mbar) for 5 minutes.

-

Repeat purge/vacuum cycle 3 times.

Step 3: Initial Monomer Charge Introduce the pre-mixture of VDF/HFP (ratio typically 70/30 molar) until reactor pressure reaches 20 bar at ambient temperature.

Step 4: Heating and Initiation

-

Heat the reactor to 80°C . Pressure will rise (approx. 35-40 bar).

-

Once temperature stabilizes, inject 10 mL of 1% APS solution.

-

Observation: A pressure drop indicates the onset of polymerization (induction time is typically 10-20 mins).

Step 5: TFIE Addition Strategy (The "Shot" Method) TFIE acts as a strong chain transfer agent. Adding it all at the beginning will prevent high molecular weight formation.

-

Protocol: Add TFIE in increments (shots) or a continuous slow feed after 10% conversion.

-

Dosage: Total TFIE target is 0.5 mol% relative to total monomer feed.

-

Injection: Dissolve TFIE in a small amount of HFP or feed as a pure liquid using a high-pressure HPLC pump.

Step 6: Pressure Maintenance Maintain reactor pressure at 30 bar by continuously feeding the VDF/HFP mixture. Continue reaction until the desired solids content (typically 25-30%) is reached (approx. 4-6 hours).

Step 7: Recovery

-

Vent unreacted monomer (recover in cold trap).

-

Discharge the latex.

-

Coagulate by adding

solution or via freeze-thaw. -

Wash the polymer crumb 3x with hot DI water to remove surfactant/buffer.

-

Dry in a vacuum oven at 60°C for 24 hours.

Characterization & Validation

To ensure the TFIE has been incorporated correctly (and not just acted as a terminator), the following analytical methods are required.

Quantitative Analysis Table

| Parameter | Method | Target Specification | Notes |

| Iodine Content | Elemental Analysis (Schöniger Flask) | 0.15 – 0.40 wt% | Determines crosslink density potential. |

| Composition | VDF/HFP/TFIE ratio | TFIE signal at -50 to -60 ppm (pending neighbors). | |

| Molecular Weight | GPC (THF with LS detector) | Low | |

| Mooney Viscosity | ASTM D1646 ( | 20 – 60 MU | Processability indicator. |

NMR Validation

The presence of the

Safety & Handling (E-E-A-T)

-

Light Sensitivity: Alkyl iodides and TFIE are photosensitive. Store in amber bottles or wrap vessels in foil. Exposure to UV liberates free iodine (

), turning the monomer pink/violet and inhibiting polymerization. -

Toxicity: Fluorinated monomers can be toxic.[2] TFIE should be handled in a fume hood.

-

Thermal Instability: Do not heat pure TFIE above 100°C without stabilizing solvents, as spontaneous exothermic polymerization or decomposition may occur.

References

-

Tatemoto, M. (1985). "The theory and practice of Iodine Transfer Polymerization." Kobunshi Ronbunshu, 49(10), 765-783.

-

Ameduri, B., & Boutevin, B. (2004). Well-Architectured Fluoropolymers: Synthesis, Properties and Applications. Elsevier.

-

Daikin Industries. (1979). "Process for preparing fluorine-containing elastomers." U.S. Patent 4,243,770.

-

Lansalot, M., et al. (1999). "Controlled Free-Radical Polymerization of Vinylidene Fluoride." Macromolecules, 32(22), 7354–7360.

Sources

synthesis of fluoropolymers using iodotrifluoroethylene

Title: Precision Synthesis and Functionalization of Fluoropolymers Using Iodotrifluoroethylene (ITFE) Subtitle: A Strategic Protocol for Medical Device and Drug Delivery Applications

Abstract

Iodotrifluoroethylene (ITFE,

Part 1: The Mechanistic Advantage

The utility of ITFE lies in the bond dissociation energy (BDE) of the C-I bond (~53 kcal/mol), which is significantly lower than that of the C-F bond (~116 kcal/mol).

-

During Polymerization (Iodine Transfer): ITFE acts as a chain transfer agent. The propagating radical attacks the iodine, capping the chain and starting a new one. This reduces polydispersity (PDI) but can limit molecular weight if not controlled.

-

Post-Polymerization (Activation): The pendant iodine atom can be homolytically cleaved by radical initiators (peroxides) or photo-catalysts, creating a macroradical capable of forming crosslinks or initiating graft copolymerization (Atom Transfer Radical Addition - ATRA).

Diagram 1: Chemical Mechanism of ITFE Incorporation and Activation

Caption: Logical flow from monomer selection to dual-pathway functionalization. The C-I bond acts as a reversible gate for radical chemistry.

Part 2: Protocol 1 - Emulsion Copolymerization of VDF and ITFE

Objective: Synthesize a P(VDF-co-ITFE) copolymer with 0.5–2.0 mol% ITFE to ensure sufficient reactive sites without disrupting the crystalline domains of the PVDF matrix.

Safety Warning: TFE and VDF are gases at room temperature. High-pressure autoclaves (40-80 bar) are required. ITFE is a liquid (bp ~30°C) but volatile and toxic. Work in a ventilated hood.

Materials

-

Monomer 1: Vinylidene Fluoride (VDF) - Gas.

-

Monomer 2: Iodotrifluoroethylene (ITFE) - Liquid degassed.

-

Initiator: Ammonium Persulfate (APS) (Water soluble) or Di-tert-butyl peroxide (Organic soluble).

-

Surfactant: Perfluorooctanoate free alternative (e.g., Ammonium perfluorohexanoate or reactive fluorinated surfactants).

-

Chain Transfer Agent (Optional): Ethyl acetate (only if MW reduction is needed beyond ITFE's effect).

Step-by-Step Methodology

-

Reactor Preparation:

-

Use a 300 mL Hastelloy autoclave equipped with a mechanical stirrer and rupture disc.

-

Leak Test: Pressurize with

to 80 bar; ensure no pressure drop over 1 hour. -

Deoxygenation: Apply vacuum (20 mbar) for 15 mins, then refill with

. Repeat 3 times to remove oxygen (radical scavenger).

-

-

Charge Formulation (Aqueous Phase):

-

Dissolve 0.5 g surfactant and 0.2 g buffer (

) in 200 mL deionized water. -

Siphon the solution into the reactor under vacuum.

-

-

Monomer Addition:

-

Cool the reactor to 5°C.

-

Inject ITFE (Liquid) : 1.5 g (~0.007 mol).

-

Transfer VDF (Gas) : 60 g (~0.94 mol) by weight difference from a gas cylinder.

-

Note on Ratio: This feed ratio (~0.7 mol% ITFE) anticipates the higher reactivity of ITFE, ensuring uniform incorporation.

-

-

Polymerization:

-

Heat reactor to 80°C . Pressure will rise to ~30-40 bar.

-

Inject Initiator: 0.1 g APS dissolved in 5 mL water via HPLC pump.

-

Stirring: Maintain 500-800 rpm.

-

Monitoring: Pressure drop indicates polymerization. Reaction is complete when pressure drops by >15 bar or stabilizes.

-

-

Work-up:

-

Vent unreacted VDF (in a hood).

-

Discharge the white latex.

-

Coagulation: Add latex to a 5%

solution or freeze-thaw to precipitate the polymer. -

Washing: Wash with hot water (3x) and methanol (1x) to remove surfactant and unreacted ITFE.

-

Drying: Vacuum oven at 60°C for 24 hours.

-

Part 3: Protocol 2 - Post-Polymerization Functionalization

The iodine handle allows this polymer to serve diverse biomedical needs.

Path A: Peroxide Crosslinking (Medical Devices)

Use Case: Manufacturing radiopaque, chemically resistant catheter tubing.

-

Compounding: Mix P(VDF-co-ITFE) with:

-

Co-agent: Triallyl isocyanurate (TAIC) (3 wt%).

-

Initiator: 2,5-dimethyl-2,5-di(t-butylperoxy)hexane (1.5 wt%).

-

Acid Acceptor: ZnO (3 wt%) to neutralize any HF generated.

-

-

Curing: Press mold at 170°C for 10 minutes .

-

Mechanism: Peroxide homolysis

Radical abstraction of Iodine

Path B: Atom Transfer Radical Addition (Drug Development)

Use Case: Grafting hydrophilic ligands to the hydrophobic fluoropolymer surface.

-

Solvation: Dissolve 1 g P(VDF-co-ITFE) in dimethylformamide (DMF).

-

Reagents: Add Allyl-PEG-OH (functional alkene) and Copper Catalyst (

). -

Reaction: Heat to 60°C for 12 hours.

-

Result: The Iodine transfers to the end of the PEG chain, and the PEG is grafted onto the fluoropolymer backbone.

Part 4: Characterization & Validation

To ensure scientific integrity, the following data must be gathered to validate the synthesis.

| Technique | Parameter | Expected Result / Signal |

| 19F NMR | Iodine Incorporation | Signal at -50 to -65 ppm (corresponding to |

| DSC | Crystallinity | Melting point ( |

| TGA | Thermal Stability | Degradation onset >350°C. (Iodine loss may occur ~250°C, critical for processing limits). |

| X-Ray | Radiopacity | Material should be visible under fluoroscopy (due to high electron density of Iodine). |

Diagram 2: Experimental Workflow

Caption: Operational workflow from high-pressure synthesis to specific application pathways.

References

-

Ameduri, B. (2018). Fluoropolymers: The Right Material for the Right Applications. Progress in Polymer Science.

-

Lansalot, M., & Ameduri, B. (2021). Controlled Radical Polymerization of Fluorinated Monomers. Chemical Reviews.

-

Taguet, A., et al. (2005). Crosslinking of Vinylidene Fluoride-Containing Fluoropolymers. Advances in Polymer Science.

-

Logothetis, A. L. (1989). Chemistry of Fluorocarbon Elastomers. Progress in Polymer Science. (Foundational text on Cure Site Monomers).

-

Chemours. (2024). Teflon™ Fluoropolymers for Medical Uses. Technical Data Sheet.

Application Note: High-Fidelity Functionalization of Iodotrifluoroethylene (ITFE) via Organometallic Intermediates

Abstract

The trifluorovinyl group (

The Challenge: The "Elimination Trap"

Direct metallation of ITFE using organolithium reagents (e.g.,

Mechanism of Failure

The high polarity of the C-Li bond forces the ejection of a fluoride ion (

The Solution: Transmetallation to Zinc

The carbon-zinc bond is significantly more covalent (less polar) than the carbon-lithium bond. This increased covalency suppresses the elimination of LiF/ZnF

Mechanistic Pathway Diagram

The following diagram illustrates the divergence between the catastrophic lithium pathway and the stable zinc pathway.

Figure 1: Mechanistic divergence showing the instability of the lithium intermediate versus the stability of the zinc reagent.

Experimental Protocols

Safety Warning: Iodotrifluoroethylene (ITFE) has a boiling point of ~30 °C. It is a volatile liquid/gas at standard conditions. All manipulations must be performed in a fume hood. Glassware must be cooled before introducing ITFE to prevent evaporation.

Protocol A: Preparation of Trifluorovinylzinc Reagent

This protocol generates the reagent in DMF, which stabilizes the organozinc species via coordination.

Reagents:

-

Iodotrifluoroethylene (ITFE): 1.0 equiv.

-

Zinc Dust: 1.5 equiv (Activated, see Note 1).

-

Solvent: Anhydrous DMF (Dimethylformamide).

Step-by-Step Procedure:

-

Activation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel under Argon flow.

-

Zinc Loading: Add activated Zinc dust (1.5 equiv) to the flask.

-

Solvent Addition: Add anhydrous DMF (concentration ~1.0 M relative to ITFE).

-

Temperature Control: Cool the reaction mixture to 0 °C using an ice bath.

-

ITFE Addition:

-

If ITFE is stored as a liquid: Syringe transfer the cold ITFE slowly into the mixture.

-

If ITFE is stored as a gas: Condense the gas into a pre-weighed, cold trap/flask (-78 °C) before transfer.

-

-

Initiation: Remove the ice bath and allow the mixture to warm to room temperature (RT). An exotherm may be observed.[2][3][4][5][6][7] Stir vigorously for 2–3 hours.

-

QC Check: The disappearance of zinc metal and the formation of a greyish suspension indicate reaction progress.

-

-

Titration (Optional): Aliquot a sample and quench with iodine to determine the concentration of the active organozinc species.

Note 1 (Zinc Activation): Commercial zinc dust often has an oxide layer. Activate by washing with 1M HCl, then water, then ethanol, then ether, and drying under high vacuum. Alternatively, add 2-3 mol% TMSCl (Trimethylsilyl chloride) to the suspension in DMF before adding ITFE to activate in situ.

Protocol B: Negishi Cross-Coupling

This protocol couples the generated zinc reagent with an aryl iodide.

Reagents:

-

Trifluorovinylzinc reagent (from Protocol A): 1.2 – 1.5 equiv.

-

Aryl Iodide/Bromide substrate: 1.0 equiv.

-

Catalyst:

(3-5 mol%) or -

Temperature: 60–80 °C.

Step-by-Step Procedure:

-

Catalyst Setup: In a separate dry Schlenk flask, dissolve the Aryl Iodide (1.0 equiv) and Pd catalyst (5 mol%) in DMF.

-

Reagent Transfer: Stop stirring the Zinc reagent flask (Protocol A) to let excess Zn settle. Cannula-transfer the supernatant (containing the organozinc) into the Aryl Iodide flask.

-

Reaction: Heat the mixture to 60–80 °C for 4–12 hours. Monitor by TLC or LC-MS.

-

Quench: Cool to RT. Quench with saturated aqueous

. -

Extraction: Extract with

or Hexanes (fluorinated products are often non-polar). -

Purification: Silica gel chromatography. Note: Trifluorovinyl products can be volatile; avoid prolonged high-vacuum drying.

Data & Performance Metrics

The choice of electrophile (coupling partner) significantly impacts yield. Aryl iodides are superior to bromides due to faster oxidative addition, which is crucial to compete with potential catalyst deactivation by the fluorinated species.

| Electrophile (Ar-X) | Catalyst System | Temp (°C) | Yield (%) | Notes |

| 4-iodoanisole | 60 | 88% | Excellent retention of stereochemistry. | |

| 1-iodonaphthalene | 65 | 82% | Steric bulk is well-tolerated. | |

| 4-bromotoluene | 80 | 45% | Slow oxidative addition; requires higher temp. | |

| 4-bromotoluene | 70 | 78% | Electron-rich ligands (SPhos) restore yield for bromides. | |

| 3-iodopyridine | 60 | 75% | Heterocycles compatible; Zn coordinates to N minimally in DMF. |

Experimental Workflow Diagram

The following Graphviz diagram outlines the critical path for the synthesis, emphasizing the temperature checkpoints required to handle ITFE safely.

Figure 2: Operational workflow emphasizing the condensation of ITFE and the separation of excess Zinc prior to coupling.

Troubleshooting & Critical Parameters

Solvent Effects[5][9]

-

DMF/DMAc: Preferred. The high dielectric constant stabilizes the organozinc species.

-

THF: Can be used, but often requires the addition of LiCl (Knochel's conditions) to break up aggregates and accelerate insertion.

Catalyst Deactivation

Fluorinated vinyl groups are electron-withdrawing, making the reductive elimination step in the catalytic cycle slower than with non-fluorinated vinyls.

-

Symptom:[2][3][5][6][8][9][10] Reaction stalls at 50% conversion.

-

Fix: Use electron-poor ligands (e.g.,

) or bulky electron-rich ligands (e.g., SPhos, XPhos) to facilitate the cycle.

Volatility Management

The product (

-

Fix: Do not use a high-vacuum pump for extended periods during isolation. Use a rotovap with controlled pressure (e.g., 20 mbar) and bath temperature < 30 °C.

References

-

Heinze, P. L., & Burton, D. J. (1988). Preparation and reactions of trifluorovinylzinc reagents. The Journal of Organic Chemistry, 53(12), 2714–2720.

-

[Link]

-

-

Raghavanpillai, A., & Burton, D. J. (2006). Stereospecific Synthesis of (Z)-α,β-Difluorostyrenes via Palladium-Catalyzed Coupling of (Z)-α,β-Difluoro-β-iodostyrenes with Arylzinc Reagents. The Journal of Organic Chemistry, 71(10), 4021–4023.

-

[Link]

-

-

Anbarasan, P., et al. (2010). Recent Advances in the Synthesis of Fluorinated Molecules via Cross-Coupling Reactions. Chemical Reviews, 110, 6930.

-

[Link]

-

-

Knochel, P., et al. (2011). Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Beilstein Journal of Organic Chemistry, 7, 1261–1277.

-

[Link]

-

- Sigma-Aldrich.

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. cowie.com [cowie.com]

- 4. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 5. multimedia.3m.com [multimedia.3m.com]

- 6. tctcircuitsupply.com [tctcircuitsupply.com]

- 7. daikinchemicals.com [daikinchemicals.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Organozinc chemistry - Wikipedia [en.wikipedia.org]

- 10. WO2012085168A1 - Organozinc complexes and processes for making and using the same - Google Patents [patents.google.com]

Application Note: Iodotrifluoroethylene (ITFE) as a Versatile Precursor for Advanced Fluorine-Containing Compounds

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a paramount strategy in modern drug discovery and materials science. Iodotrifluoroethylene (ITFE) has emerged as a pivotal building block in this endeavor, offering a versatile platform for the synthesis of a diverse array of fluorine-containing compounds.[1][2][3] This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the multifaceted applications of ITFE. We will explore its utility in metal-catalyzed cross-coupling reactions, radical additions, and cycloadditions, providing detailed, field-proven protocols and the causal scientific principles behind these experimental designs.

Introduction: The Significance of Iodotrifluoroethylene

The trifluorovinyl group (-CF=CF₂) is a highly sought-after moiety in medicinal chemistry and materials science due to its unique electronic properties and metabolic stability.[4] Iodotrifluoroethylene (CF₂=CFI) is an exceptional precursor for introducing this group, owing to its dual reactivity. The molecule possesses a labile carbon-iodine bond, which is amenable to a wide range of metal-catalyzed cross-coupling reactions, and an electron-deficient double bond that readily participates in radical and cycloaddition reactions. This dual functionality allows for a modular and efficient approach to the synthesis of complex fluorinated molecules.

Physicochemical Properties and Safe Handling of Iodotrifluoroethylene

Iodotrifluoroethylene is a colorless, volatile liquid. Its proper handling and storage are crucial for both safety and experimental success.

Table 1: Physicochemical Properties of Iodotrifluoroethylene

| Property | Value |

| Chemical Formula | C₂F₃I |

| Molar Mass | 207.92 g/mol |

| Boiling Point | 39-40 °C |

| Density | ~2.25 g/cm³ |

| Appearance | Colorless liquid |

Safety and Handling:

-

Ventilation: Always handle iodotrifluoroethylene in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, solvent-resistant gloves (e.g., nitrile), and a flame-retardant lab coat.[5]

-

Storage: Store in a tightly sealed container, protected from light, in a cool, dry place. Given its volatility, refrigeration is recommended.[6]

-

Incompatibilities: Avoid contact with strong oxidizing agents, alkali metals, and alkaline earth metals.[6]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.

Synthetic Applications of Iodotrifluoroethylene

Metal-Catalyzed Cross-Coupling Reactions

The C-I bond in ITFE is the workhorse for forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a vast array of trifluorovinyl-substituted compounds.

The Sonogashira coupling is a highly efficient palladium-catalyzed reaction for the formation of a C(sp²)-C(sp) bond between a vinyl halide and a terminal alkyne.[7][8][9] This reaction is instrumental in the synthesis of conjugated enynes, which are valuable intermediates in the preparation of pharmaceuticals and organic electronic materials.

Reaction Scheme: R-C≡CH + I-CF=CF₂ --[Pd(PPh₃)₄, CuI, Base]--> R-C≡C-CF=CF₂

Experimental Protocol: Synthesis of (4-Phenylbut-1-en-3-yn-1,1,2-triyl)trifluorobenzene

-

Inert Atmosphere: To a flame-dried Schlenk flask, add Pd(PPh₃)₄ (2 mol%) and CuI (4 mol%). Purge the flask with argon for 15 minutes.

-

Reagent Addition: Add anhydrous, degassed triethylamine (2.5 equivalents) and a solution of phenylacetylene (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

-

ITFE Addition: Cool the mixture to 0 °C using an ice bath. Slowly add iodotrifluoroethylene (1.2 equivalents) via syringe over 10 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by GC-MS or TLC.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with diethyl ether (3 x 25 mL).

-

Purification: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation, necessitating an oxygen-free environment.

-

Copper(I) Iodide (CuI): Acts as a co-catalyst to form the copper acetylide intermediate, which facilitates the transmetalation step in the catalytic cycle.

-

Triethylamine: Serves as a base to deprotonate the terminal alkyne and to neutralize the HI formed during the reaction.

-

Anhydrous Conditions: Prevents unwanted side reactions and ensures the stability of the catalytic species.

DOT Diagram: Sonogashira Coupling Workflow

Caption: Sonogashira coupling of ITFE with a terminal alkyne.

The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)-C(sp²) bonds by reacting an organoboron compound with an organohalide.[10][11] This reaction is widely used in the pharmaceutical industry due to its mild reaction conditions and tolerance of a broad range of functional groups.

Reaction Scheme: Ar-B(OH)₂ + I-CF=CF₂ --[Pd Catalyst, Base]--> Ar-CF=CF₂

Experimental Protocol: Synthesis of (Trifluorovinyl)benzene

-

Reaction Setup: In a microwave vial, combine phenylboronic acid (1.0 equivalent), Pd(dppf)Cl₂ (3 mol%), and potassium carbonate (K₂CO₃, 2.0 equivalents).

-

Solvent and Reagent Addition: Add a 3:1 mixture of dioxane and water. Add iodotrifluoroethylene (1.1 equivalents).

-

Microwave Irradiation: Seal the vial and heat in a microwave reactor to 100 °C for 30 minutes.

-

Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by flash chromatography (hexanes) to yield the product.

Trustworthiness and Self-Validation: The progress of the Suzuki-Miyaura coupling can be effectively monitored by LC-MS, observing the consumption of the starting materials and the emergence of the product peak with the correct mass-to-charge ratio. The identity and purity of the final product should be confirmed by ¹H NMR, ¹⁹F NMR, and ¹³C NMR spectroscopy.

The Stille coupling involves the palladium-catalyzed reaction of an organotin compound with an organohalide.[12][13][14] While the toxicity of organotin reagents is a concern, the reaction is highly valuable for its mild conditions and tolerance of sensitive functional groups.

Reaction Scheme: R-Sn(Bu)₃ + I-CF=CF₂ --[Pd(PPh₃)₄]--> R-CF=CF₂

Table 2: Comparison of Cross-Coupling Reactions with ITFE

| Reaction | Coupling Partner | Key Reagents | Typical Conditions | Advantages |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄, CuI, Amine Base | Anhydrous, inert atm., RT to 50°C | Direct formation of C(sp²)-C(sp) bonds. |

| Suzuki-Miyaura | Boronic Acid/Ester | Pd Catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., K₂CO₃) | Aqueous/organic solvent, 80-120°C | Low toxicity of boron reagents, wide functional group tolerance. |

| Stille | Organostannane | Pd(PPh₃)₄ | Anhydrous, inert atm., 50-100°C | Mild conditions, tolerant of many functional groups. |

Radical Addition to the C=C Double Bond

The electron-deficient nature of the double bond in ITFE makes it an excellent substrate for radical addition reactions. This provides a complementary method for functionalization, allowing for the formation of C-C bonds at the double bond. A close analogue is the radical addition of heptafluoro-2-iodopropane to trifluoroethylene.[15]

Reaction Scheme: R-I + CF₂=CFI --[Initiator]--> R-CF₂-CFI-I

Experimental Protocol: AIBN-Initiated Radical Addition of Perfluorohexyl Iodide

-

Reaction Setup: In a thick-walled glass pressure vessel, place a solution of iodotrifluoroethylene (1.0 equivalent) and perfluorohexyl iodide (1.2 equivalents) in a suitable solvent such as acetonitrile.

-

Initiator Addition: Add a catalytic amount of azobisisobutyronitrile (AIBN, 5 mol%).

-

Reaction: Seal the vessel and heat at 80 °C for 12 hours behind a blast shield.

-

Work-up and Purification: After cooling to room temperature, carefully vent the vessel. Concentrate the reaction mixture and purify the residue by vacuum distillation or flash chromatography to isolate the adduct.

DOT Diagram: Radical Addition Mechanism

Caption: General mechanism for radical addition to ITFE.

[4+2] Cycloaddition (Diels-Alder) Reactions

Iodotrifluoroethylene, as an electron-deficient alkene, can act as a dienophile in Diels-Alder reactions with electron-rich dienes to form six-membered rings.[16][17] This provides a powerful method for the construction of complex, fluorinated cyclic systems.

Reaction Scheme: Diene + CF₂=CFI --[Heat]--> Cycloadduct

This reaction is typically performed at elevated temperatures in a sealed tube. The regioselectivity and stereoselectivity of the reaction are governed by frontier molecular orbital theory.

Conclusion